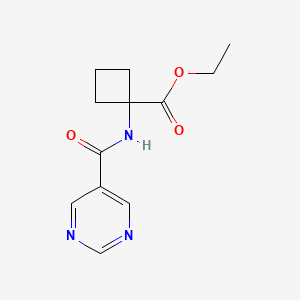
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate
概要
説明
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate is an organic compound that contains a pyrimidine ring, a cyclobutane ring, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization reactions.
Esterification: The ester functional group can be introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: New ester or amide derivatives.
科学的研究の応用
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in pyrimidine metabolism or signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific structure and functional groups.
類似化合物との比較
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil, cytosine, and thymine.
Uniqueness: The presence of the cyclobutane ring and ester functional groups distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
特性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
ethyl 1-(pyrimidine-5-carbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(17)12(4-3-5-12)15-10(16)9-6-13-8-14-7-9/h6-8H,2-5H2,1H3,(H,15,16) |
InChIキー |
XJBAMZJCQJRWPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC1)NC(=O)C2=CN=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
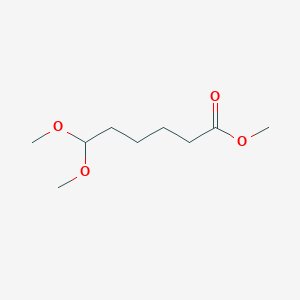
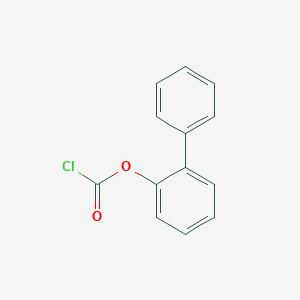
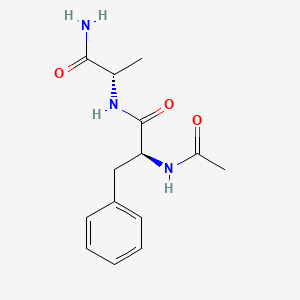
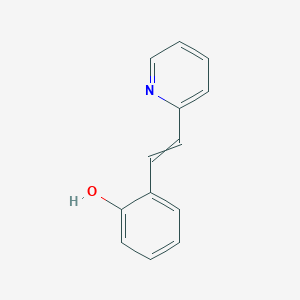
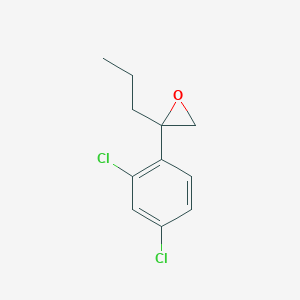
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
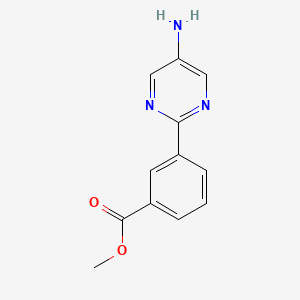
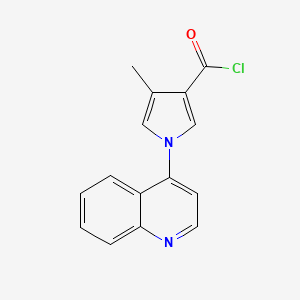
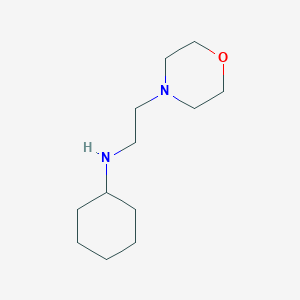

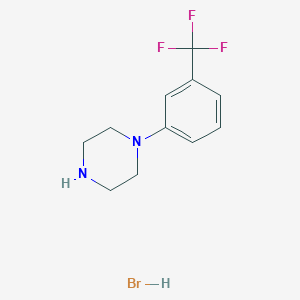
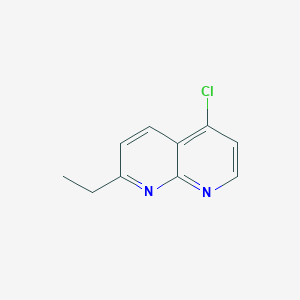

![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
